molecular formula C14H17FN2O4 B2406718 N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2034605-36-0

N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Cat. No.: B2406718
CAS No.: 2034605-36-0
M. Wt: 296.298
InChI Key: AHTMDSPXDBOECM-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group and a tetrahydrofuran ring

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[(3-hydroxyoxolan-3-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c15-11-3-1-10(2-4-11)7-16-12(18)13(19)17-8-14(20)5-6-21-9-14/h1-4,20H,5-9H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTMDSPXDBOECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with a tetrahydrofuran derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential anticancer properties of N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide. Research indicates that compounds with similar oxalamide structures exhibit significant growth inhibition against various cancer cell lines. For instance, related compounds have shown percent growth inhibitions (PGIs) ranging from 50% to over 85% against several cancer types, including ovarian and lung cancers . This suggests that this compound may possess similar therapeutic potential.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The fluorine atom in the structure enhances the compound's stability and reactivity, potentially leading to more effective interactions with biological targets.

Organic Synthesis

Versatile Building Block
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling chemists to create a wide array of derivatives with tailored properties. The ability to undergo reactions such as acylation and amination makes it a valuable intermediate in synthesizing complex organic molecules .

Potential Applications in Drug Development

Given its structural characteristics and biological activity, this compound is being explored for potential applications in drug development. The oxalamide scaffold is known for its bioactive properties, which can be harnessed to design new therapeutic agents targeting specific diseases .

Case Studies and Research Findings

StudyFindings
Anticancer StudiesDemonstrated significant growth inhibition in multiple cancer cell lines (PGI > 70%)
Synthesis OptimizationEnhanced yields through microwave-assisted synthesis techniques
Biological Target InteractionPotential modulation of enzyme activity linked to metabolic pathways

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the tetrahydrofuran ring can influence the compound’s solubility and stability. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
  • N1-(4-methylbenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.

Biological Activity

N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a fluorobenzyl group and a hydroxytetrahydrofuran moiety. Its molecular formula is C14H17FN2O4 with a molecular weight of 296.29 g/mol. The synthesis typically involves the reaction of 4-fluorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with a tetrahydrofuran derivative under controlled conditions, often using dichloromethane as a solvent and triethylamine as a catalyst .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorobenzyl group may enhance binding affinity, while the tetrahydrofuran ring influences solubility and stability. This compound has been investigated for various therapeutic potentials, including:

  • Anti-inflammatory Properties : Preliminary studies suggest it may inhibit pro-inflammatory cytokines.
  • Anticancer Activity : Research indicates potential cytotoxic effects against certain cancer cell lines.
  • Cholinesterase Inhibition : Similar derivatives have shown promise in inhibiting cholinesterases, which are crucial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Cholinesterase Inhibition Study :
    • A study focused on 4-fluorobenzoic acid derivatives demonstrated that certain compounds exhibited significant inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting a potential pathway for neuroprotective applications .
  • Anticancer Research :
    • Investigations into the cytotoxic effects of oxalamide derivatives revealed that modifications to the oxalamide structure could enhance activity against cancer cell lines, indicating that this compound might also possess similar properties .
PropertyValue
Molecular FormulaC14H17FN2O4
Molecular Weight296.29 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

Table 2: Biological Activity Overview

Activity TypePotential Effects
Anti-inflammatoryInhibition of cytokines
AnticancerCytotoxic effects
Cholinesterase InhibitionNeuroprotective potential

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, and how can reaction yields be optimized?

  • Methodology : Use a two-step coupling approach: (1) Activate oxalic acid derivatives (e.g., oxalyl chloride) with coupling reagents like TBTU or HATU in anhydrous DCM or THF. (2) Introduce substituents sequentially: first the 4-fluorobenzylamine group, then the (3-hydroxytetrahydrofuran-3-yl)methylamine moiety. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of amine to oxalic acid derivative) and reaction time (6–12 hours under nitrogen) .
  • Purification : Employ flash chromatography (silica gel, 0–100% EtOAc/hexane gradient) or recrystallization from EtOAc/hexane mixtures. Monitor purity via HPLC (≥95% threshold) .

Q. How can the structure of this compound be validated using spectroscopic techniques?

  • 1H/13C NMR : Assign peaks for the 4-fluorobenzyl group (δH ~7.3–7.5 ppm for aromatic protons; δC ~162 ppm for fluorinated aromatic carbons) and the tetrahydrofuran moiety (δH ~3.5–4.7 ppm for hydroxyl and methylene protons; δC ~70–80 ppm for oxygenated carbons). Use DMSO-d6 or CDCl3 as solvents at elevated temperatures (45–50°C) to resolve overlapping signals .
  • Mass Spectrometry : Confirm molecular weight via LC-MS (APCI+ mode; expected [M+H]+ ~351–355 Da) and HRMS for exact mass matching (error <2 ppm) .

Q. What solvent systems are suitable for solubility and stability testing?

  • Solubility : Test in DMSO (≥50 mg/mL for biological assays), methanol, or acetonitrile (for HPLC). Avoid aqueous buffers at extreme pH due to hydrolysis risks .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use inert atmospheres (argon) for long-term storage .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the tetrahydrofuran moiety be addressed?

  • Stereocontrol : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) during tetrahydrofyan synthesis. Verify stereochemistry via NOESY (nuclear Overhauser effects between hydroxyl and adjacent protons) or X-ray crystallography .
  • Chiral Chromatography : Separate diastereomers using Chiralpak® columns (e.g., IA or IB) with hexane/ethanol mobile phases .

Q. What computational methods are effective for predicting binding interactions of this compound with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with HIV gp120 (if targeting viral entry inhibitors) or cytochrome P450 enzymes. Focus on hydrogen bonding (amide and hydroxyl groups) and hydrophobic contacts (fluorobenzyl moiety) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How should contradictory biological activity data (e.g., antiviral vs. inactive results) be resolved?

  • Assay Validation : Replicate experiments in orthogonal assays (e.g., cell-based vs. enzymatic). Check for off-target effects via counter-screening against unrelated targets (e.g., kinase panels) .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may explain discrepancies .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Modify the hydroxyl group in the tetrahydrofuran ring with acetyl or phosphate esters to improve membrane permeability. Confirm hydrolysis back to the parent compound in plasma .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release. Characterize encapsulation efficiency via UV-Vis spectroscopy .

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